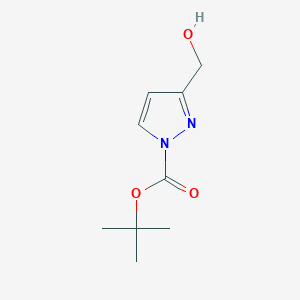

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSAARZGKHAONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, resulting in a more sustainable and versatile production method .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The hydroxymethyl group plays a crucial role in the compound's reactivity and biological activity.

Medicinal Chemistry

The compound is explored for its potential in drug development due to its ability to modulate biological pathways. It has been investigated for:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential use as an antibiotic agent.

- Anti-inflammatory Properties : Research has shown that it can inhibit pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Biological Studies

The biological activities associated with this compound include:

- Cell Proliferation Inhibition : It has been shown to induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies.

- Neuroprotective Effects : Investigations are ongoing regarding its efficacy in neurological disorders, potentially acting as a neuroprotective agent.

Case Study 1: Analgesic Activity

A study was conducted to evaluate the analgesic effects of this compound on Complete Freund's Adjuvant (CFA)-induced arthritis in mice. The results indicated:

- Reduction in Paw Swelling : Approximately 50% decrease compared to control groups.

- Improved Survival Rates : Enhanced survival in sepsis models when combined with lipopolysaccharide (LPS) treatment.

Case Study 2: Pancreatitis Model

Another study assessed the compound's efficacy in a rat model of pancreatitis induced by L-arginine. Findings included:

- Histopathological Analysis : Reduced edema and neutrophil infiltration were observed.

- Biochemical Assays : Lower serum amylase and lipase levels indicated decreased pancreatic damage.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophilicity : The hydroxymethyl group enhances polarity compared to methyl or azide substituents, improving aqueous solubility .

- Reactivity: The amino group in tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate facilitates nucleophilic substitutions, whereas the hydroxymethyl group is more suited for oxidation or coupling reactions .

Physicochemical Properties

- Solubility: Hydroxymethyl and amino derivatives exhibit higher solubility in polar solvents (e.g., DMF, methanol) compared to methyl-substituted analogs .

- Stability : Boc-protected compounds generally show enhanced thermal and hydrolytic stability, critical for storage and handling .

Research Findings and Data Tables

Table 2: Solubility and Stability Data

Activité Biologique

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 853803-43-7

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic effects.

- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Potential

In studies focusing on inflammatory pathways, pyrazole derivatives have been evaluated for their ability to inhibit p38 MAPK, a key player in inflammation. For example, some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to the parent compound .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 250 | Staphylococcus aureus |

| Pyrazole derivative A | 125 | Escherichia coli |

| Pyrazole derivative B | 100 | Candida albicans |

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could effectively inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values significantly lower than those of traditional anti-inflammatory drugs .

Q & A

Q. What are the standard synthetic protocols for tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, and how are impurities minimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, a CuAAC reaction may involve dissolving azide precursors in THF/water (1:1) with copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C for 72 hours . Purification via flash chromatography (e.g., dichloromethane/methanol gradients) removes byproducts. Impurity control requires monitoring reaction progress using TLC and optimizing stoichiometry to avoid over-alkylation or incomplete Boc protection .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : Confirm regiochemistry (e.g., pyrazole ring substitution patterns via and NMR chemical shifts) .

- Mass spectrometry (FAB/HRMS) : Verify molecular weight and fragmentation patterns (e.g., [M+H] at m/z 264.1455) .

- IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at 1711 cm) .

Discrepancies between calculated and observed spectra may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to suppress exchangeable protons and repeat analyses under controlled humidity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous stereochemical assignments. For example, hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph set notation (e.g., motifs) to determine supramolecular packing . SHELXL’s restraints for disordered tert-butyl groups improve refinement accuracy, while SHELXE assists in phase determination for twinned crystals .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Contradictions often arise from dynamic effects (e.g., solvent-dependent tautomerism) or improper DFT functional selection. Mitigation strategies include:

- Performing variable-temperature NMR to detect equilibrium shifts.

- Recalculating DFT models with solvent corrections (e.g., PCM for DMSO) and comparing Boltzmann-weighted conformer populations with experimental data .

- Validating crystallographic coordinates against optimized DFT geometries using Mercury software .

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at 135–137°C) .

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .

- pH stability : Test solubility and hydrolysis in buffers (pH 1–12) using UV-Vis spectroscopy to identify labile groups (e.g., ester or Boc cleavage) .

Q. How can automated synthesis platforms improve yield and reproducibility for derivatives of this compound?

Integrated robotic systems (e.g., capsule-based synthesizers) enable high-throughput optimization of reaction parameters (temperature, catalyst loading). For example, tert-butyl piperazine derivatives have been synthesized in 58% yield using automated column chromatography and in-line NMR for real-time monitoring . Machine learning algorithms can further predict optimal conditions for novel analogs .

Methodological Best Practices

- Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals.

- Safety : Handle with nitrile gloves and P95 respirators due to potential skin/eye irritation (H315, H319) .

- Data reporting : Adhere to CIF guidelines for crystallographic data and provide raw NMR/FID files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.